molecular formula C11H13F3N2O B1322946 1-(3-(Trifluoromethoxy)phenyl)piperazine CAS No. 54711-69-2

1-(3-(Trifluoromethoxy)phenyl)piperazine

Cat. No.: B1322946
CAS No.: 54711-69-2
M. Wt: 246.23 g/mol
InChI Key: ROLJHVUEZZXDFL-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethoxy)phenyl)piperazine is a useful research compound. Its molecular formula is C11H13F3N2O and its molecular weight is 246.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Inhibitors of Soluble Epoxide Hydrolase

1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, including a derivative with a trifluoromethoxyphenyl piperazine structure, have been identified. These compounds are notable for their high potency, P450 selectivity, and potential in vivo applications for various disease models (Thalji et al., 2013).

Anticancer Activity

Triazine derivatives bearing piperazine amide moiety, including those with a structure related to trifluoromethoxyphenyl piperazine, have been investigated for their potential anticancer activities. These compounds showed significant antiproliferative effects against breast cancer cells (Yurttaş et al., 2014).

Anti-Bone Cancer Activity

Heterocyclic compounds, including those derived from trifluoromethoxyphenyl piperazine, have been synthesized and evaluated for their in vitro anticancer activities against human bone cancer cell lines. These compounds were assessed for their potential antiviral activity through molecular docking studies (Lv et al., 2019).

Antimicrobial Agents

Novel compounds derived from trifluoromethoxyphenyl piperazine, such as 1,4-disubstituted 1,2,3-triazole derivatives, have been synthesized and evaluated for their antimicrobial activities. These compounds exhibited moderate to good activities against various bacterial and fungal strains (Jadhav et al., 2017).

Synthesis of Enantiomerically Pure Piperazines

The synthesis of enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines, which are key scaffold components in medicinal chemistry, has been described. This methodology is significant for the production of stereochemically defined piperazines, including those related to trifluoromethoxyphenyl piperazine (Sánchez-Roselló et al., 2014).

Design of Novel Insecticides

1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP), a 5-HT(1A) agonist, has been used as a lead compound for new insecticides. Derivatives based on the PAPP scaffold have shown growth-inhibiting and larvicidal activities against armyworm (Cai et al., 2010).

Properties

IUPAC Name

1-[3-(trifluoromethoxy)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c12-11(13,14)17-10-3-1-2-9(8-10)16-6-4-15-5-7-16/h1-3,8,15H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLJHVUEZZXDFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=CC=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630758
Record name 1-[3-(Trifluoromethoxy)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54711-69-2
Record name 1-[3-(Trifluoromethoxy)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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